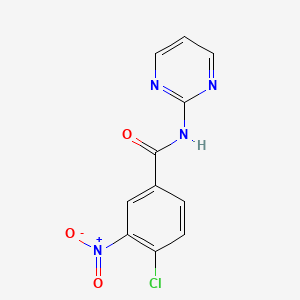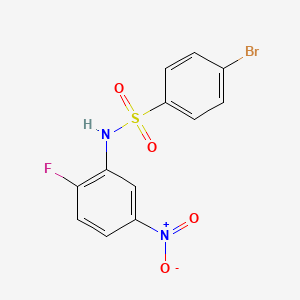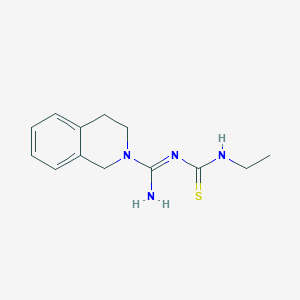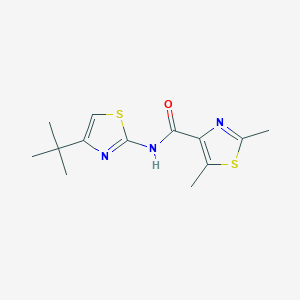
4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide is a chemical compound with the molecular formula C12H8ClN3O3 It is a derivative of benzamide, featuring a pyrimidine ring substituted with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors like amidines or guanidines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The chloro group can be replaced by nucleophiles in substitution reactions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzamides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-N-pyrimidin-2-yl-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function and leading to biological effects.
Comparison with Similar Compounds
- 4-Chloro-3-nitro-N-(pyridin-2-yl)benzamide
- 4-Chloro-3-nitro-N-(pyridin-4-yl)benzamide
Comparison:
- Structural Differences: The position of the pyridine or pyrimidine ring and the substituents on the benzamide core.
- Biological Activity: Variations in biological activity due to differences in molecular interactions and binding affinities.
- Chemical Reactivity: Differences in reactivity towards nucleophiles and electrophiles based on the electronic properties of the substituents.
Properties
Molecular Formula |
C11H7ClN4O3 |
|---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-8-3-2-7(6-9(8)16(18)19)10(17)15-11-13-4-1-5-14-11/h1-6H,(H,13,14,15,17) |
InChI Key |
PAEZCJWEBHYXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)
![4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B11029813.png)


![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)


![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)
![Methyl 7-isopentyl-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11029868.png)
![N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11029876.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11029877.png)

![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029895.png)
